molecular formula C16H24N6O2S B10985929 N-[(2S)-1-oxo-1-(thiomorpholin-4-yl)propan-2-yl]-4-(pyrimidin-2-yl)piperazine-1-carboxamide

N-[(2S)-1-oxo-1-(thiomorpholin-4-yl)propan-2-yl]-4-(pyrimidin-2-yl)piperazine-1-carboxamide

Cat. No.: B10985929
M. Wt: 364.5 g/mol
InChI Key: ZCVUGLMVASEQPZ-ZDUSSCGKSA-N
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Description

N-[(1S)-1-METHYL-2-OXO-2-(1,4-THIAZINAN-4-YL)ETHYL]-4-(2-PYRIMIDINYL)TETRAHYDRO-1(2H)-PYRAZINECARBOXAMIDE is a complex organic compound with a unique structure that includes a pyrazinecarboxamide core, a pyrimidinyl group, and a thiazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1S)-1-METHYL-2-OXO-2-(1,4-THIAZINAN-4-YL)ETHYL]-4-(2-PYRIMIDINYL)TETRAHYDRO-1(2H)-PYRAZINECARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

N-[(1S)-1-METHYL-2-OXO-2-(1,4-THIAZINAN-4-YL)ETHYL]-4-(2-PYRIMIDINYL)TETRAHYDRO-1(2H)-PYRAZINECARBOXAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the pyrimidinyl group, using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogens, nucleophiles, and other substituting reagents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced forms of the compound.

Scientific Research Applications

N-[(1S)-1-METHYL-2-OXO-2-(1,4-THIAZINAN-4-YL)ETHYL]-4-(2-PYRIMIDINYL)TETRAHYDRO-1(2H)-PYRAZINECARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of various diseases.

    Industry: Used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N-[(1S)-1-METHYL-2-OXO-2-(1,4-THIAZINAN-4-YL)ETHYL]-4-(2-PYRIMIDINYL)TETRAHYDRO-1(2H)-PYRAZINECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

N-[(1S)-1-METHYL-2-OXO-2-(1,4-THIAZINAN-4-YL)ETHYL]-4-(2-PYRIMIDINYL)TETRAHYDRO-1(2H)-PYRAZINECARBOXAMIDE can be compared with other similar compounds, such as:

The uniqueness of N-[(1S)-1-METHYL-2-OXO-2-(1,4-THIAZINAN-4-YL)ETHYL]-4-(2-PYRIMIDINYL)TETRAHYDRO-1(2H)-PYRAZINECARBOXAMIDE lies in its specific structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C16H24N6O2S

Molecular Weight

364.5 g/mol

IUPAC Name

N-[(2S)-1-oxo-1-thiomorpholin-4-ylpropan-2-yl]-4-pyrimidin-2-ylpiperazine-1-carboxamide

InChI

InChI=1S/C16H24N6O2S/c1-13(14(23)20-9-11-25-12-10-20)19-16(24)22-7-5-21(6-8-22)15-17-3-2-4-18-15/h2-4,13H,5-12H2,1H3,(H,19,24)/t13-/m0/s1

InChI Key

ZCVUGLMVASEQPZ-ZDUSSCGKSA-N

Isomeric SMILES

C[C@@H](C(=O)N1CCSCC1)NC(=O)N2CCN(CC2)C3=NC=CC=N3

Canonical SMILES

CC(C(=O)N1CCSCC1)NC(=O)N2CCN(CC2)C3=NC=CC=N3

Origin of Product

United States

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